N-(3-aminopropyl)-5-hydroxypentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

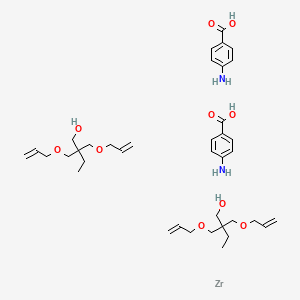

N-(3-aminopropyl)-5-hydroxypentanamide : est un composé organique caractérisé par la présence d'un groupe amine, d'un groupe hydroxyle et d'un groupe amide

Préparation Methods

Voies de synthèse et conditions de réaction : La synthèse de la this compound implique généralement la réaction de la 3-aminopropylamine avec l'acide 5-hydroxypentanoïque. La réaction est effectuée dans des conditions contrôlées, souvent en utilisant un agent déshydratant pour faciliter la formation de la liaison amide. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité.

Méthodes de production industrielle : Dans un environnement industriel, la production de la this compound peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à écoulement continu pour optimiser le rendement et l'efficacité. Le processus peut également inclure des étapes pour la récupération et le recyclage des réactifs afin de minimiser les déchets et de réduire les coûts de production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-5-hydroxypentanamide typically involves the reaction of 3-aminopropylamine with 5-hydroxypentanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types de réactions : La N-(3-aminopropyl)-5-hydroxypentanamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle, conduisant à la formation d'un aldéhyde ou d'une cétone.

Réduction : Le groupe amide peut être réduit pour former une amine, qui peut ensuite réagir pour former d'autres dérivés.

Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire un aldéhyde ou une cétone, tandis que la réduction du groupe amide peut produire une amine.

Applications de la recherche scientifique

Chimie : La this compound est utilisée comme élément constitutif dans la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent des modifications chimiques polyvalentes, ce qui la rend précieuse en synthèse organique.

Biologie : En recherche biologique, ce composé peut être utilisé comme précurseur pour la synthèse de molécules biologiquement actives. Ses groupes amine et hydroxyle le rendent adapté à la conjugaison avec des biomolécules, facilitant l'étude des voies biochimiques et des interactions.

Médecine : La this compound a des applications potentielles dans le développement de médicaments. Ses caractéristiques structurelles permettent la conception de nouveaux agents thérapeutiques ciblant des voies biologiques spécifiques.

Industrie : Dans des applications industrielles, ce composé peut être utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa réactivité et ses groupes fonctionnels le rendent adapté à une utilisation dans divers processus chimiques et formulations.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Le groupe amine peut former des liaisons hydrogène et des interactions ioniques avec les molécules biologiques, tandis que les groupes hydroxyle et amide peuvent participer à diverses réactions chimiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs et d'autres protéines, conduisant à des effets biologiques spécifiques.

Applications De Recherche Scientifique

Chemistry: N-(3-aminopropyl)-5-hydroxypentanamide is used as a building block in the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its amine and hydroxyl groups make it suitable for conjugation with biomolecules, facilitating the study of biochemical pathways and interactions.

Medicine: this compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various chemical processes and formulations.

Mécanisme D'action

The mechanism of action of N-(3-aminopropyl)-5-hydroxypentanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl and amide groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires :

N-(3-aminopropyl)diéthanolamine : Ce composé a des groupes fonctionnels similaires mais diffère par la présence de deux groupes hydroxyle au lieu d'un.

N-(3-aminopropyl)-2-nitrobenzènamine : Ce composé contient un groupe nitro, qui confère des propriétés chimiques et une réactivité différentes.

Norspermidine : Une polyamine avec une structure similaire mais une activité biologique différente.

Unicité : La N-(3-aminopropyl)-5-hydroxypentanamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et à interagir avec les molécules biologiques en fait un composé précieux pour la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C8H18N2O2 |

|---|---|

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

N-(3-aminopropyl)-5-hydroxypentanamide |

InChI |

InChI=1S/C8H18N2O2/c9-5-3-6-10-8(12)4-1-2-7-11/h11H,1-7,9H2,(H,10,12) |

Clé InChI |

RWQHZBGPJFCONU-UHFFFAOYSA-N |

SMILES canonique |

C(CCO)CC(=O)NCCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({Bicyclo[2.2.1]heptan-2-yl}amino)cyclohexan-1-ol](/img/structure/B12088556.png)

![6-Bromo-8-fluoro-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12088568.png)

![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)

![4-Morpholin-4-yl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B12088586.png)

![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)